molecular formula C21H20ClN5O B12243824 5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12243824
M. Wt: 393.9 g/mol
InChI Key: SVKBEZYFFXXXAD-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a quinazoline derivative linked to a piperidine ring, which is further connected to a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Quinazoline Derivative: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Coupling with Pyridine Derivative: The final step involves coupling the quinazoline-piperidine intermediate with a pyridine derivative that contains a nitrile group. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as dimethylformamide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The quinazoline moiety is known to inhibit certain kinases, which can disrupt cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Piperidine Derivatives: Compounds such as risperidone, used in the treatment of psychiatric disorders.

    Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

Uniqueness

The uniqueness of 5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile lies in its multi-functional structure, which combines the properties of quinazoline, piperidine, and pyridine derivatives. This allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of activities.

Properties

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

5-chloro-6-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H20ClN5O/c1-14-25-19-5-3-2-4-17(19)21(28)27(14)13-15-6-8-26(9-7-15)20-18(22)10-16(11-23)12-24-20/h2-5,10,12,15H,6-9,13H2,1H3

InChI Key

SVKBEZYFFXXXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

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